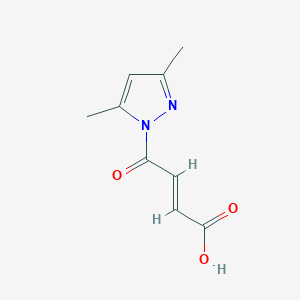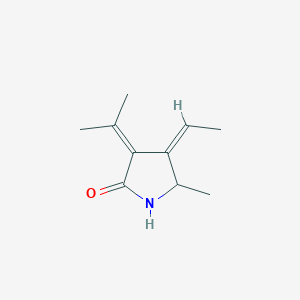
(Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one is an organic compound belonging to the pyrrolidinone family. This compound is characterized by its unique structure, which includes multiple alkylidene groups attached to a pyrrolidinone ring. The presence of these groups imparts specific chemical properties and reactivity patterns, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing (Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one involves an aldol condensation reaction. This reaction typically uses a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the condensation of an aldehyde with a ketone. The reaction is carried out under controlled temperatures to ensure the formation of the desired (Z)-isomer.
-
Michael Addition: : Another synthetic route involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. This method can be optimized by using specific catalysts and solvents to achieve high yields and selectivity for the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions involving this compound often use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group into alcohols or other reduced forms.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. These reactions are often facilitated by catalysts or specific reaction conditions to achieve the desired products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Base catalysts (e.g., sodium hydroxide, potassium hydroxide), acid catalysts (e.g., sulfuric acid)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
The compound’s reactivity makes it useful in biological studies, particularly in the synthesis of biologically active molecules. Researchers explore its potential as a precursor for developing new pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(propan-2-ylidene)pyrrolidin-2-one: Similar in structure but lacks the ethylidene group.
5-Methyl-3-(propan-2-ylidene)pyrrolidin-2-one: Similar but lacks the ethylidene group and has a different substitution pattern.
Uniqueness
(Z)-4-Ethylidene-5-methyl-3-(propan-2-ylidene)pyrrolidin-2-one is unique due to the presence of both ethylidene and propan-2-ylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in different fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(4Z)-4-ethylidene-5-methyl-3-propan-2-ylidenepyrrolidin-2-one |
InChI |
InChI=1S/C10H15NO/c1-5-8-7(4)11-10(12)9(8)6(2)3/h5,7H,1-4H3,(H,11,12)/b8-5+ |
InChI Key |
NCPPCWFIAFZZQB-VMPITWQZSA-N |
Isomeric SMILES |
C/C=C/1\C(NC(=O)C1=C(C)C)C |
Canonical SMILES |
CC=C1C(NC(=O)C1=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


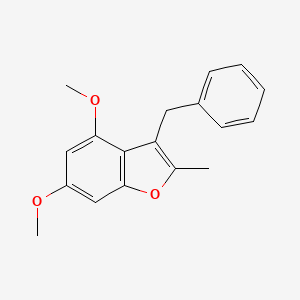
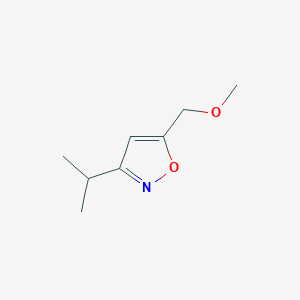
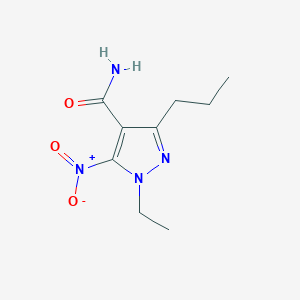
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
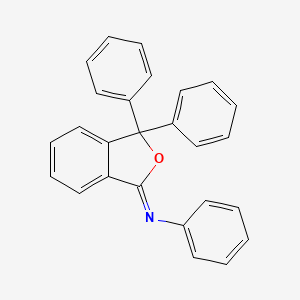
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)

![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
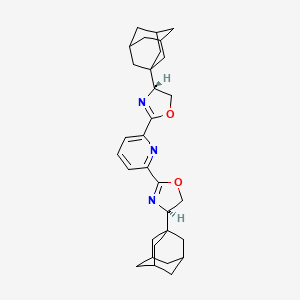
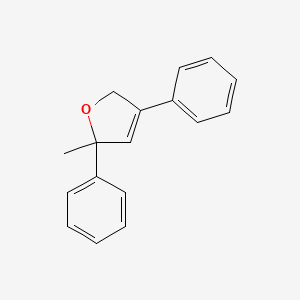
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
